
1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and an alkyne group within its molecular structure
Métodos De Preparación
The synthesis of 1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1-butyne and 4-fluorobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The use of a base such as potassium carbonate is common to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The alkyne group can be oxidized to form diketones or reduced to form alkanes or alkenes.
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, forming cyclic compounds such as oxazoles or pyrones.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules that interact with specific biological targets.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the field of cancer therapeutics.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene can be compared with similar compounds such as:
4-Bromo-1-butyne: This compound lacks the fluorine atom and is less stable but is a useful intermediate in organic synthesis.
4-Fluorobenzene: This compound lacks the alkyne and bromine groups, making it less reactive but more stable.
1-Bromo-4-butylbenzene: This compound has a butyl group instead of an alkyne, resulting in different reactivity and applications.
Propiedades
| 138487-23-7 | |
Fórmula molecular |
C10H8BrF |
Peso molecular |
227.07 g/mol |
Nombre IUPAC |
1-(4-bromobut-2-ynyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H8BrF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,3,8H2 |
Clave InChI |
ALESWLHCYOTRQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC#CCBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)
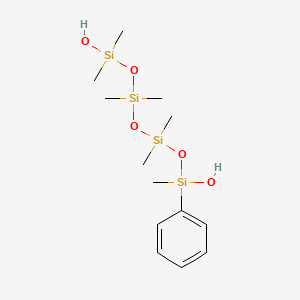
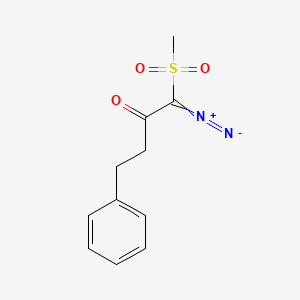
![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
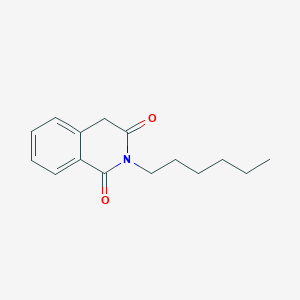
![4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14264186.png)
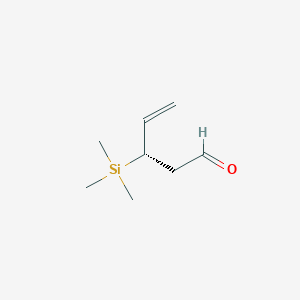
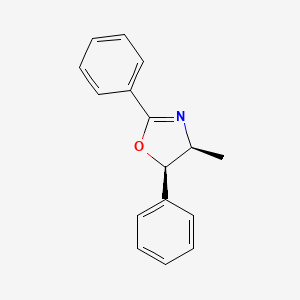
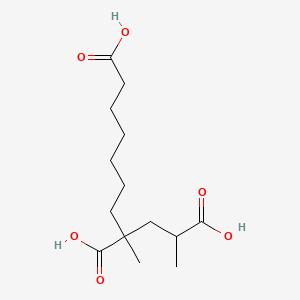
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
